molecular formula C20H22N2O3 B268376 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B268376
M. Wt: 338.4 g/mol
InChI Key: CMDAELOTSIRQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPPCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPPCA is a member of the class of compounds known as pyrrolidinyl arylamides and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide acts as a selective inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide leads to an increase in endocannabinoid levels in the brain, which has been shown to have a range of effects on behavior and physiology. This mechanism of action has led to 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide being studied for its potential use in the treatment of a range of conditions including anxiety, pain, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide have been extensively studied. Inhibition of FAAH by 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide leads to an increase in endocannabinoid levels in the brain, which has been shown to have a range of effects on behavior and physiology. These effects include analgesia, reduction in anxiety-like behavior, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other pathways. This selectivity makes 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide a valuable tool for studying the role of endocannabinoids in behavior and physiology. However, one limitation of using 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential off-target effects, which may lead to unintended consequences in experimental systems.

Future Directions

There are a number of future directions for research on 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the treatment of anxiety and depression. Studies have shown that inhibition of FAAH leads to anxiolytic and antidepressant effects, making 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide a potential candidate for the development of new treatments for these conditions. Another area of interest is the potential use of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the treatment of pain and inflammation. Studies have shown that inhibition of FAAH leads to antinociceptive and anti-inflammatory effects, making 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide a potential candidate for the development of new treatments for these conditions.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It acts as a selective inhibitor of FAAH, leading to an increase in endocannabinoid levels in the brain and a range of effects on behavior and physiology. 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has a number of advantages and limitations for use in lab experiments and has a range of potential future directions for research.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 4-methylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.

Scientific Research Applications

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a range of applications in the fields of neuroscience and pharmacology. 2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been used as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels in the brain, which has been shown to have a range of effects on behavior and physiology.

properties

Product Name

2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O3/c1-15-4-10-18(11-5-15)25-14-19(23)21-17-8-6-16(7-9-17)20(24)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23)

InChI Key

CMDAELOTSIRQIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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